Ethyl 4-acetamidopiperidine-1-carboxylate CAS 208179-77-5 properties
Ethyl 4-acetamidopiperidine-1-carboxylate CAS 208179-77-5 properties
An In-Depth Technical Guide to Ethyl 4-acetamidopiperidine-1-carboxylate (CAS 208179-77-5): Properties, Synthesis, and Applications
Abstract
Ethyl 4-acetamidopiperidine-1-carboxylate, with CAS Number 208179-77-5, is a key heterocyclic building block in modern medicinal and organic chemistry. Its unique structure, featuring a protected piperidine core functionalized with both an acetamido group and an ethyl carbamate, makes it a versatile intermediate for synthesizing complex molecules.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its core properties, a robust synthetic pathway with mechanistic insights, anticipated spectral characteristics, and its applications in research and development. The document emphasizes practical, field-proven methodologies and safety considerations to empower scientists in leveraging this compound for novel chemical discovery.
The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework to orient functional groups for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, significantly influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Ethyl 4-acetamidopiperidine-1-carboxylate serves as a pre-functionalized, ready-to-use version of this critical scaffold, offering chemists a strategic advantage in the synthesis of new chemical entities.
Core Properties of Ethyl 4-acetamidopiperidine-1-carboxylate
A foundational understanding of a compound's properties is critical for its effective use in synthesis. This section outlines the key chemical and physical identifiers for Ethyl 4-acetamidopiperidine-1-carboxylate.
Chemical Identity and Structure
The molecule consists of a piperidine ring with an ethyl carbamate group attached to the ring nitrogen (position 1) and an acetamido group at position 4. The carbamate serves as a common protecting group for the secondary amine, modulating its reactivity and solubility.
Caption: Chemical structure of Ethyl 4-acetamidopiperidine-1-carboxylate.
Physicochemical Data
The following table summarizes the key quantitative properties of the compound. It is worth noting that while some physical properties like melting and boiling points are not widely reported in public databases, its identity is well-established.[1]
| Property | Value | Source |
| CAS Number | 208179-77-5 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | White powder | [1] |
| Synonyms | Ethyl 4-acetamidopiperidine-1-carboxylate | [1] |
Synthesis and Purification: A Practical Workflow
While multiple synthetic routes to piperidine derivatives exist, a highly efficient and common strategy for preparing Ethyl 4-acetamidopiperidine-1-carboxylate involves the N-acetylation of its corresponding primary amine precursor. This approach is favored for its high yield, straightforward execution, and use of readily available reagents.
Synthetic Strategy and Rationale
The most logical pathway involves the reaction of Ethyl 4-amino-1-piperidinecarboxylate with a suitable acetylating agent. This precursor is commercially available and provides the core piperidine-1-carboxylate structure. Acetic anhydride is an excellent choice for the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed during aqueous work-up. A tertiary amine base, such as triethylamine or DIPEA, is typically included to neutralize the acid formed, driving the reaction to completion.
Caption: Proposed synthetic workflow for the target compound.
Detailed Laboratory Synthesis Protocol
This protocol is a self-validating system designed for high fidelity and reproducibility.
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq).
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Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM), at a concentration of approximately 0.2 M.
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Base Addition: Add triethylamine (1.5 eq) to the solution. Stir for 5 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The base acts as a scavenger for the acetic acid byproduct.
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Acetylation: Cool the mixture to 0 °C using an ice-water bath. Add acetic anhydride (1.2 eq) dropwise via a syringe over 15 minutes. The slow addition helps to control any exotherm.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
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Aqueous Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer three times with DCM. The organic layers are combined. This step removes water-soluble byproducts and unreacted reagents.
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Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product, typically an off-white solid or oil, can be purified to high homogeneity using standard laboratory techniques.
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Silica Gel Chromatography: This is the most effective method. A column is packed with silica gel and a solvent system (eluent) of increasing polarity is used. A typical gradient might start with 50% ethyl acetate in hexanes and gradually increase to 100% ethyl acetate. The choice of eluent is critical; it must provide sufficient separation between the product and any impurities.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective method to obtain highly pure crystalline material.[3]
Chemical Reactivity and Applications
Ethyl 4-acetamidopiperidine-1-carboxylate is primarily utilized as an intermediate in multi-step syntheses.[1] Its value lies in the orthogonal reactivity of its functional groups.
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Carbamate Group: The N-Boc-like ethyl carbamate is stable to many reaction conditions but can be cleaved under strong acidic or basic conditions to reveal the secondary amine of the piperidine ring.
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Amide Group: The acetamido group is generally robust. The N-H proton can be deprotonated with a strong base, or the entire group can be hydrolyzed under harsh conditions to return to the 4-amino derivative.
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Applications: In drug discovery, this compound is a key building block for creating libraries of molecules for screening.[1] It is used in the synthesis of pharmaceuticals and agrochemicals where the N-acetylpiperidine moiety is a desired pharmacophore for enhancing properties like bioavailability or target binding.[1]
Caption: Role as a versatile intermediate in chemical synthesis.
Anticipated Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | ~4.1 ppm (quartet, 2H): -O-CH₂-CH₃ of the ethyl ester.~3.9 ppm (multiplet, 1H): Piperidine C4 proton (CH-NHAc).~2.8-4.0 ppm (broad multiplets, 4H): Piperidine C2 and C6 protons adjacent to the carbamate nitrogen.~1.9 ppm (singlet, 3H): Acetyl -C(=O)-CH₃ protons.~1.5-2.0 ppm (multiplets, 4H): Piperidine C3 and C5 protons.~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester. |
| ¹³C NMR | ~170 ppm: Amide carbonyl carbon.~155 ppm: Carbamate carbonyl carbon.~61 ppm: -O-CH₂- carbon of the ethyl ester.~40-50 ppm: Piperidine carbons.~23 ppm: Acetyl -CH₃ carbon.~14 ppm: -CH₃ carbon of the ethyl ester. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch): Amide N-H.~1690-1710 (C=O stretch): Carbamate carbonyl.~1640-1660 (C=O stretch): Amide I band.~1540 (N-H bend): Amide II band. |
| Mass Spec (ESI+) | [M+H]⁺ = 215.14: Protonated molecular ion.[M+Na]⁺ = 237.12: Sodium adduct. |
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be strictly followed.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid contact with skin and eyes and prevent inhalation of dust or powder.[5][6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from heat, sparks, and open flames as well as incompatible materials such as strong oxidizing agents and strong bases.[5][6]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
Ethyl 4-acetamidopiperidine-1-carboxylate is a high-value synthetic intermediate whose utility is rooted in the strategic importance of the piperidine scaffold in applied chemistry. Its pre-functionalized and protected nature allows for direct integration into complex synthetic routes, saving time and resources. By understanding its fundamental properties, reactivity, and employing robust synthetic and purification protocols as detailed in this guide, researchers can effectively harness this compound to accelerate the discovery and development of novel chemical entities in the pharmaceutical and agrochemical sectors.
References
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LookChem. (n.d.). Cas 208179-77-5, ETHYL 4-ACETAMIDOPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
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PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
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Shingate, P. N., Dongre, P. P., & Kannur, D. M. (2009). new method development for extraction and isolation of piperine from black pepper. International Journal of Pharmaceutical Sciences and Research, 1(1). Retrieved from [Link]
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